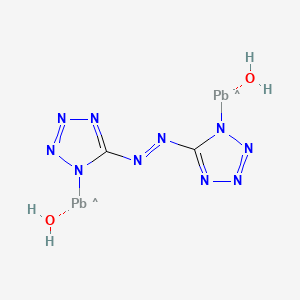
(mu-((5,5'-Azobis(1H-tetrazolato))(2-)))dihydroxydilead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 301-376-1 ist eine chemische Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar wurde von der Europäischen Kommission erstellt, um Stoffe zu katalogisieren, die sich zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft befanden . Die Verbindung wird durch ihre eindeutige EINECS-Nummer identifiziert, die bei der Verfolgung und Regulierung ihrer Verwendung in verschiedenen Industrien hilft.
Vorbereitungsmethoden
Die Herstellung von EINECS 301-376-1 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Während detaillierte Synthesewege für diese spezielle Verbindung nicht leicht verfügbar sind, beinhalten allgemeine Herstellungsverfahren für ähnliche Verbindungen typischerweise mehrstufige organische Synthesen. Diese Schritte können umfassen:
Ausgangsmaterialien: Auswahl geeigneter Ausgangsmaterialien basierend auf der gewünschten chemischen Struktur.
Reaktionsbedingungen: Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturbedingungen, um die Reaktion zu erleichtern.
Reinigung: Techniken wie Destillation, Kristallisation oder Chromatographie zur Reinigung des Endprodukts.
Industrielle Produktionsverfahren skalieren diese Laborverfahren oft hoch und integrieren Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
EINECS 301-376-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Produkte zu bilden.
Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Produkte zu bilden.
Substitution: Ersatz einer funktionellen Gruppe durch eine andere unter bestimmten Bedingungen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und spezifische Katalysatoren. Die gebildeten Hauptprodukte hängen von den Reaktionsbedingungen und der Art der beteiligten Substituenten ab.
Wissenschaftliche Forschungsanwendungen
EINECS 301-376-1 hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potentielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Herstellung von Spezialchemikalien, Polymeren und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von EINECS 301-376-1 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung oder Aktivierung von Enzymen, Rezeptorbindung und Modulation zellulärer Signalwege. Der genaue Mechanismus hängt von der Struktur der Verbindung und dem biologischen System ab, in dem sie untersucht wird.
Wirkmechanismus
The mechanism of action of EINECS 301-376-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
EINECS 301-376-1 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen können solche mit analogen chemischen Strukturen oder funktionellen Gruppen umfassen. Der Vergleich kann sich auf Folgendes konzentrieren:
Chemische Eigenschaften: Unterschiede in Reaktivität, Stabilität und Löslichkeit.
Biologische Aktivität: Variationen in therapeutischem Potenzial und Toxizität.
Industrielle Anwendungen: Unterschiedliche Verwendungen in der Fertigung und Produktentwicklung.
Einige ähnliche Verbindungen umfassen diejenigen, die im EINECS-Inventar mit vergleichbaren Molekülformeln und funktionellen Gruppen aufgeführt sind .
Eigenschaften
CAS-Nummer |
94015-57-3 |
|---|---|
Molekularformel |
C2H4N10O2Pb2 |
Molekulargewicht |
6.1e+02 g/mol |
InChI |
InChI=1S/C2N10.2H2O.2Pb/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;;;;/h;2*1H2;;/q-2;;;2*+1/b4-3+;;;; |
InChI-Schlüssel |
NGYDSVOWKADOEV-PLJHVDPMSA-N |
Isomerische SMILES |
C1(=NN=NN1[Pb])/N=N/C2=NN=NN2[Pb].O.O |
Kanonische SMILES |
C1(=NN=NN1[Pb])N=NC2=NN=NN2[Pb].O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















